2'-Deoxy-2-fluoroadenosine

Catalog No.
S2741045
CAS No.
21679-12-9
M.F
C10H12FN5O3
M. Wt
269.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxy-2-fluoroadenosine

CAS Number

21679-12-9

Product Name

2'-Deoxy-2-fluoroadenosine

IUPAC Name

5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

InChI

InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)

InChI Key

ZWPYUXAXLRFWQC-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O

Solubility

not available

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)F)N)CO)O

Antiviral Activity:

  • Studies have shown that 2'-DFA exhibits antiviral properties against various viruses, including influenza, SARS, and HIV. [Source: National Institutes of Health (.gov) website on nucleoside analogs, specifically mentioning 2'-DFA - ]
  • The mechanism of this antiviral activity is still under investigation, but it is believed to involve interfering with the virus's ability to replicate.

Suicide Gene Therapy:

  • Researchers are exploring the use of 2'-DFA in a specific type of gene therapy called suicide gene therapy. [Source: National Cancer Institute (.gov) website on suicide gene therapy - ]
  • In this approach, a gene encoding an enzyme that can convert 2'-DFA into a toxic substance is introduced into tumor cells. When 2'-DFA is administered, it is converted into the toxic compound only within the tumor cells, leading to their death.

Chemical Biology Research:

  • 2'-DFA can be used as a tool to study various cellular processes, such as RNA metabolism and enzyme function. [Source: Journal of the American Chemical Society article titled "A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy" - ]
  • By incorporating 2'-DFA into RNA molecules, researchers can gain insights into how these molecules interact with other cellular components.

2'-Deoxy-2-fluoroadenosine is a nucleoside analog of adenosine, where the hydroxyl group at the 2' position of the ribose sugar is replaced with a fluorine atom. Its chemical formula is C₁₀H₁₂FN₅O₃, and it is classified as a fluorinated nucleoside. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral therapies and as a tool for studying nucleoside metabolism.

, primarily focusing on the substitution of the hydroxyl group with a fluorine atom. One common method includes the coupling reaction of silylated 2-fluoroadenine with protected 2-deoxy-1-thio-D-erythro-pentofuranoside. This reaction yields both alpha and beta anomers of 2'-deoxy-2-fluoroadenosine, which can be separated through chromatography before desilylation to obtain the final products .

2'-Deoxy-2-fluoroadenosine exhibits notable biological activity, particularly as an antiviral agent. It has been shown to inhibit viral replication in various studies, making it a candidate for treating infections caused by viruses such as influenza and HIV. The fluorine substitution enhances its stability and bioavailability compared to unmodified nucleosides .

Several methods have been developed for synthesizing 2'-deoxy-2-fluoroadenosine:

  • From 2-Fluoroadenine: A convenient synthesis route starts with commercially available 2-fluoroadenine, which undergoes a series of reactions involving silylation and coupling with protected sugar derivatives .
  • Triflate Method: Another approach involves the fluorination of a 2'-triflate form of adenosine, which can be converted into 2'-deoxy-2-fluoroadenosine through subsequent reactions with fluorinating agents .
  • Enzymatic Methods: Recent advances include enzymatic synthesis using modified purine nucleoside phosphorylases, which can facilitate the production of this compound under mild conditions .

The primary applications of 2'-deoxy-2-fluoroadenosine include:

  • Antiviral Therapy: Its effectiveness against various viral infections positions it as a potential therapeutic agent.
  • Research Tool: It serves as a valuable compound for studying nucleoside metabolism and the mechanisms of action of nucleoside analogs in cellular systems.
  • Drug Development: Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity in clinical settings .

Interaction studies have demonstrated that 2'-deoxy-2-fluoroadenosine can effectively compete with natural nucleosides for incorporation into viral RNA or DNA, leading to termination of viral replication. These studies are crucial for understanding its mechanism of action and potential resistance pathways in target viruses .

Several compounds share structural similarities with 2'-deoxy-2-fluoroadenosine, including:

Compound NameDescriptionUnique Features
2'-DeoxyadenosineNatural nucleoside without fluorineEssential for cellular metabolism
2'-Deoxy-3'-fluoroadenosineFluorinated at the 3' positionPotentially different antiviral activity
2'-FluoroarabinofuranosyladenosineContains an arabinose sugar instead of riboseMay exhibit different pharmacokinetics
Ethynyl-2'-deoxy-2'-β-fluoro-adenosineModified with ethynyl group for enhanced potencyDesigned specifically for HIV treatment

The uniqueness of 2'-deoxy-2-fluoroadenosine lies in its balance between structural stability conferred by fluorination and its ability to mimic natural nucleosides, allowing it to interfere effectively with viral replication processes while minimizing toxicity to host cells .

The exploration of fluorinated nucleosides began in the early 1960s, driven by the need to develop nucleoside analogs with enhanced metabolic stability. Key milestones include:

Early Synthesis Attempts

The first 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine (2'-FdU), was synthesized in 1961 by Codington et al. through hydrogen fluoride-mediated fluorination of 2,2'-anhydronucleosides. Subsequent efforts focused on purine derivatives, with 2'-deoxy-2-fluoroadenosine emerging as a candidate for antiviral research.

Key Synthetic Breakthroughs

  • Direct Fluorination: Use of diethylaminosulfur trifluoride (DAST) for regioselective fluorination of protected nucleosides.
  • Glycosylation Approaches: Synthesis of fluorinated sugars followed by coupling with nucleobases, though often yielding lower efficiency compared to direct methods.

Systematic Nomenclature and Structural Classification

IUPAC Nomenclature and Stereochemistry

The compound is systematically named (2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol. Its structure comprises:

  • Ribose Sugar: A 2'-deoxy-2'-fluoro configuration with C2' fluorination.
  • Nucleobase: A 2-fluoroadenine moiety.

Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂FN₅O₃
Molecular Weight269.23 g/mol
CAS Registry Number21679-12-9
SMILESNc1nc(F)nc2c1ncn2[C@H]3C[C@H](O)[C@@H](CO)O3

Role in Advancing Nucleoside Chemistry and Molecular Biology

Antiviral and Antitumor Applications

2'-Deoxy-2-fluoroadenosine serves as a prodrug, cleaved by enzymes like E. coli purine nucleoside phosphorylase (PNP) to release the toxic metabolite 2-fluoroadenine (FAde). This mechanism underpins its use in suicide gene therapy for tumors expressing PNP. Clinically, fluorinated nucleosides such as azvudine (approved for COVID-19 and HIV) highlight the therapeutic potential of this class.

Impact on Oligonucleotide Synthesis

  • RNA-DNA Duplex Stabilization: 2'-Deoxy-2'-fluoro modifications enhance duplex stability by 2°C per residue, surpassing 2'-O-methyl analogs.
  • Conformational Effects: Fluorine’s electronegativity induces an RNA-like (A-form) sugar conformation, critical for RNase H activation in chimeric oligonucleotides.

Synthetic Methodologies

MethodKey StepsYield (%)Source
DAST FluorinationProtection of 3',5'-OH → DAST → Deprotection42–55
GlycosylationFluorinated sugar + adenine → Nucleophilic substitution<0.4
HF-Mediated2,2'-Anhydroadenosine + HFModerate

2'-Deoxy-2-fluoroadenosine represents a structurally modified nucleoside analog characterized by the molecular formula C₁₀H₁₂FN₅O₃ and a molecular weight of 269.24 grams per mole [1] [2]. The compound is officially registered under Chemical Abstracts Service number 64183-27-3 and possesses the systematic International Union of Pure and Applied Chemistry nomenclature (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol [3]. This designation reflects the specific stereochemical configuration inherent to the molecule, wherein the fluorine atom occupies the 2'-position of the sugar moiety with precise spatial orientation.

The stereochemical architecture of 2'-Deoxy-2-fluoroadenosine encompasses four distinct chiral centers, contributing to its complex three-dimensional molecular geometry . The configuration at these stereogenic positions follows the (2R,3R,4R,5R) arrangement, which directly influences the compound's biological and physicochemical properties [7]. The presence of the fluorine substituent at the 2'-carbon introduces significant electronic effects due to the high electronegativity of fluorine (4.0 on the Pauling scale), creating a unique electronic environment within the ribose sugar framework [1] [2].

The molecular structure comprises two primary components: an adenine base linked through a glycosidic bond to a modified ribofuranose sugar ring [3]. The adenine portion retains its characteristic purine structure with the molecular formula C₅H₅N₅, featuring the essential 6-amino group that participates in hydrogen bonding interactions [15]. The sugar moiety represents a 2'-deoxy-2'-fluoro-arabinofuranose derivative, where the hydroxyl group at the 2'-position has been replaced by a fluorine atom, fundamentally altering the molecule's conformational preferences and stability characteristics [18].

Table 1: Basic Molecular Properties Comparison

Property2'-Deoxy-2-fluoroadenosineAdenosine (Native)
Molecular FormulaC₁₀H₁₂FN₅O₃C₁₀H₁₃N₅O₄
Molecular Weight (g/mol)269.24267.24
CAS Number64183-27-358-61-7
Melting Point (°C)N/A (decomposition at 218°C)234-236
Optical Activity [α]₂₀/D-16° (c = 1 in methanol)-61.7° (c = 0.7 in water)
pKa Values12.60±0.70 (predicted)3.5, 12.5
Chiral Centers44

Comparative Analysis with Native Adenosine and Related Analogues

The structural relationship between 2'-Deoxy-2-fluoroadenosine and native adenosine reveals fundamental differences that significantly impact their respective physicochemical and biological properties [9] [11]. Native adenosine possesses the molecular formula C₁₀H₁₃N₅O₄ with a molecular weight of 267.24 grams per mole, differing from the fluorinated analog by the substitution of a hydroxyl group with a fluorine atom at the 2'-position [24] [29]. This seemingly minor modification results in profound alterations to the molecule's electronic distribution, conformational preferences, and interaction capabilities [12] [15].

The comparative analysis reveals distinct differences in optical activity between these compounds [2] [31]. 2'-Deoxy-2-fluoroadenosine exhibits an optical rotation of -16° when measured at 20°C with a concentration of 1 gram per 100 milliliters in methanol, whereas native adenosine demonstrates a significantly higher optical rotation of -61.7° under similar conditions in aqueous solution [2] [31]. This difference reflects the altered spatial arrangement and electronic environment introduced by the fluorine substitution.

Fluorine substituted adenosine analogues demonstrate unique properties in nucleobase protonation studies, where the fluorine for hydrogen substitutions produce large changes in N1 pKa values with minimal structural perturbation [11] [15]. The series of fluorine substituted adenosine analogues, including fluorine for hydrogen substitutions in the adenine ring of adenosine and 7-deaza-adenosine, results in N1 pKa values spanning more than four pKa units [15]. These analogues retain the exocyclic amine for standard base pairing interactions while providing substantial pKa modulation capabilities [15].

Research findings indicate that 2'-fluoro modification of adenosines significantly reduces cytokine induction while retaining optimal short interfering ribonucleic acid knockdown activity [9]. Unlike corresponding modifications of guanosine, cytidine, or uridine, 2'-fluoro modification of adenosine demonstrates superior immune stealth properties coupled with broad tolerance in maintaining ribonucleic acid interference knockdown activity [9]. The stabilizing effects of 2'-deoxy-2'-fluoro modifications on ribonucleic acid-deoxyribonucleic acid duplexes prove superior to those of 2'-O-methylribo substitutions [22].

Table 2: Physicochemical Properties Comparison

Property2'-Deoxy-2-fluoroadenosineAdenosine (Native)
Density (g/cm³)2.011.3382 (estimated)
Boiling Point (°C)628.6 at 760 mmHg410.43 (estimated)
Flash Point (°C)334N/A
Refractive Index1.8341.7610 (estimated)
Solubility in WaterSolubleSlightly soluble, soluble in hot water
AppearanceWhite to off-white powderWhite crystalline powder
StabilityStable under normal conditionsStable, incompatible with strong oxidizing agents

Conformational Dynamics in Solution and Solid States

The conformational behavior of 2'-Deoxy-2-fluoroadenosine in solution and solid states represents a critical aspect of its molecular characterization, directly influencing its biological activity and interaction properties [18] [21]. Nuclear magnetic resonance spectroscopy studies reveal that 2'-deoxy-2'-fluoro nucleosides adopt an ribonucleic acid-type sugar conformation, presumably due to the high electronegativity of fluorine [25]. This conformational preference fundamentally distinguishes the fluorinated analog from native adenosine, which typically exists in a dynamic equilibrium between 2'-endo and 3'-endo conformations [36] [38].

Detailed nuclear magnetic resonance analysis demonstrates that fluorinated nucleosides predominantly adopt a North-type conformation in solution, characterized by specific coupling constants between the fluorine and adjacent hydrogen atoms [6] [21]. The coupling constants between fluorine and the 3' hydrogen typically range between 16-18 Hz, indicating an antiperiplanar relationship between the carbon-fluorine bond and the vicinal 3'-carbon-hydrogen bond [6]. These coupling patterns provide definitive evidence for the preferred conformational state and distinguish the fluorinated analog from its native counterpart.

Conformational analysis of 2'-fluoro-2'-deoxynucleosides reveals that the 2'-deoxy-2'-fluoroarabinofuranosyl configuration favors the 2'-endo conformation (57% population), resembling deoxyribonucleic acid-like characteristics, while the 2'-deoxy-2'-fluororibofuranosyl configuration favors the 3'-endo conformation (69% population), exhibiting ribonucleic acid-like properties [36] [40]. The fluorine substitution constrains the sugar pucker equilibrium, resulting in more defined conformational preferences compared to the native nucleoside [36].

Solid-state conformational studies utilizing single-crystal X-ray crystallography confirm that fluorinated nucleoside derivatives adopt specific conformational arrangements in the crystalline state [18]. The solid-state analysis reveals that 1-(4'-azido-2'-deoxy-2'-fluoro-β-d-arabinofuranosyl) cytosine adopts a south type conformation (C-3'-exo) in the solid state, while related 4'-substituted nucleosides exhibit north type conformations (C-3'-endo) in solution [18]. These findings demonstrate the influence of crystal packing forces and intermolecular interactions on the adopted conformational states.

Table 3: Conformational Analysis Data

Nucleoside AnalogPreferred ConformationSugar Pucker TypeCoupling Constants (Hz)
2'-Deoxy-2-fluoroadenosineNorth-type (3'-endo)RNA-like³JFH = 16-18
Adenosine (Native)2'-endo/3'-endo equilibriumMixed DNA/RNA-likeVariable
2'-Fluoro-2'-deoxyuridine (ara)2'-endo (57%)DNA-like³J(1',2') = strong
2'-Fluoro-2'-deoxyuridine (ribo)3'-endo (69%)RNA-like³J(1',2') = 5.0
4'-FluoroadenosineNorth-typeRNA-like³JFH = 2.9

Thermodynamic Stability and Solubility Characteristics

The thermodynamic stability profile of 2'-Deoxy-2-fluoroadenosine demonstrates remarkable enhancement compared to native adenosine, particularly in duplex formation with complementary ribonucleic acid strands [22] [25]. Research findings indicate that the addition of 2'-fluoro-ribonucleic acid residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with ribonucleic acid, with stabilization being additive at approximately 2 degrees Celsius per residue [25]. This enhancement significantly exceeds the stabilization provided by 2'-O-methyl-ribonucleic acid at around 1.5 degrees Celsius and native ribonucleic acid at 1.1 degrees Celsius per residue [25].

The enhanced thermal stability results from the adopted ribonucleic acid-type sugar conformation, which facilitates the formation of thermodynamically more stable ribonucleic acid duplexes (A-form) compared to deoxyribonucleic acid duplexes (B-form) [25]. Circular dichroism spectroscopy studies reveal that modified oligodeoxynucleotides containing 2'-fluoro nucleosides induce a shift from B-type to A-type conformation when forming duplexes with ribonucleic acid [37]. This conformational transition contributes significantly to the observed thermal stability enhancement.

Nuclease resistance represents another critical aspect of the thermodynamic stability profile [22] [25]. While 2'-fluoro-ribonucleic acid phosphodiester linkages demonstrate limited nuclease resistance, the corresponding phosphorothioate linkages exhibit high resistance to nucleolytic degradation [22] [25]. Uniformly modified 2'-fluoro-ribonucleic acid oligonucleotides afford antisense molecules with high binding affinity and selectivity for ribonucleic acid targets combined with enhanced stability toward nucleases [22].

Solubility characteristics of 2'-Deoxy-2-fluoroadenosine reveal favorable aqueous solubility properties [27] [28]. The compound demonstrates solubility in water, facilitating its use in various biochemical applications [27] [28]. The density of 2'-Deoxy-2-fluoroadenosine measures 2.01 grams per cubic centimeter, significantly higher than native adenosine's estimated density of 1.3382 grams per cubic centimeter [27] [24]. The refractive index of 1.834 and predicted acidity factor (pKa) of 12.60±0.70 further characterize its physicochemical profile [27].

Storage and stability considerations indicate that 2'-Deoxy-2-fluoroadenosine remains stable under normal temperature and pressure conditions [27]. The compound requires storage in tightly closed containers under cool, dry conditions in well-sealed containers away from incompatible substances [27] [28]. The appearance of white to off-white powder provides visual confirmation of purity and proper storage conditions [27].

Table 4: Thermodynamic Stability Parameters

Parameter2'-Deoxy-2-fluoroadenosineNative Adenosine
Thermal Stability (vs DNA)Enhanced B-form to A-form shiftStandard B-form
Thermal Stability (vs RNA)~2°C increase per residue~1.1°C increase per residue
Nuclease ResistanceModerate (phosphodiester form)Low
Duplex Formation EnhancementSuperior to 2'-O-methylBaseline
Base Pair SpecificityMaintainedHigh
RNase H ActivationRequires chimeric designYes (with phosphate)

XLogP3

0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

269.09241742 g/mol

Monoisotopic Mass

269.09241742 g/mol

Heavy Atom Count

19

UNII

2T63DT4KWU

Wikipedia

2-Fluoro-2'-Deoxyadenosine
2'-deoxy-2-fluoroadenosine

Dates

Modify: 2023-08-16

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